molecular formula C23H19Cl2N3O2S B7730586 MFCD02979350

MFCD02979350

Cat. No.: B7730586
M. Wt: 472.4 g/mol
InChI Key: NOELJHMSHAOSEQ-LICLKQGHSA-N
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Description

For the purpose of this analysis, we will focus on CAS 1533-03-5 (MDL: MFCD00039227) as a representative example due to its detailed physicochemical and synthetic data . This compound has the molecular formula C₁₀H₉F₃O (MW: 202.17) and features a trifluoromethyl group, a common functional moiety in pharmaceuticals and agrochemicals due to its metabolic stability and lipophilicity. Key properties include:

  • Boiling Point: Not explicitly reported but inferred to be moderate based on similar analogs.
  • Hydrogen Bond Acceptors/Donors: 1 acceptor, 0 donors, suggesting moderate polarity.
  • PAINS Alerts: None, reducing risks of promiscuous biological activity.

Properties

IUPAC Name

(E)-2-cyano-N-[5-[(2,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(2-propoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19Cl2N3O2S/c1-2-9-30-21-6-4-3-5-16(21)10-17(13-26)22(29)28-23-27-14-19(31-23)11-15-7-8-18(24)12-20(15)25/h3-8,10,12,14H,2,9,11H2,1H3,(H,27,28,29)/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOELJHMSHAOSEQ-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC=C1C=C(C#N)C(=O)NC2=NC=C(S2)CC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=CC=CC=C1/C=C(\C#N)/C(=O)NC2=NC=C(S2)CC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD02979350 involves several steps, each requiring specific reaction conditions. The process typically begins with the selection of appropriate starting materials, followed by a series of chemical reactions such as condensation, cyclization, and purification. The reaction conditions, including temperature, pressure, and pH, are carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and automated systems. The process involves the same basic steps as the laboratory synthesis but is optimized for efficiency and cost-effectiveness. Industrial production methods may also include additional purification steps to meet regulatory standards for quality and safety.

Chemical Reactions Analysis

Types of Reactions

MFCD02979350 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: In this reaction, one functional group in the compound is replaced by another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

The reactions of this compound are carried out under specific conditions to achieve the desired products. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For instance, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

MFCD02979350 has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions, helping to create complex molecules for further study.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.

    Industry: this compound is used in the production of specialty chemicals and materials, contributing to advancements in technology and manufacturing.

Mechanism of Action

The mechanism of action of MFCD02979350 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Understanding the molecular targets and pathways involved is crucial for developing new applications and improving existing ones.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares CAS 1533-03-5 with structurally and functionally similar compounds from the evidence (Table 1).

Table 1: Comparative Analysis of CAS 1533-03-5 and Analogs

Property CAS 1533-03-5 CAS 1761-61-1 CAS 56469-02-4 CAS 918538-05-3
Molecular Formula C₁₀H₉F₃O C₇H₅BrO₂ C₉H₉NO₂ C₆H₃Cl₂N₃
Molecular Weight 202.17 201.02 163.17 188.01
Key Functional Groups Trifluoromethyl Bromo, Carboxyl Hydroxy, Isoquinolinone Dichloro, Triazine
Bioavailability Score 0.55 0.55 0.55 0.55
Log S (ESOL) -2.47 -2.47 -2.47 -2.47
TPSA (Ų) 17.07 37.30 49.33 41.57
Synthetic Accessibility High Moderate High Moderate

Key Findings :

Structural Diversity: CAS 1533-03-5 and CAS 1761-61-1 share halogen substituents (F vs. Br) but differ in core scaffolds (alkyl vs. aromatic). CAS 56469-02-4 and CAS 918538-05-3 incorporate nitrogen-rich heterocycles (isoquinolinone vs. triazine), influencing their hydrogen-bonding capacity and solubility .

Physicochemical Properties :

  • Lipophilicity : The trifluoromethyl group in CAS 1533-03-5 enhances lipophilicity (Log P ~2.5) compared to the polar carboxyl group in CAS 1761-61-1 (Log P ~1.8) .
  • Solubility : Lower TPSA values correlate with reduced aqueous solubility (e.g., CAS 1533-03-5 vs. CAS 56469-02-4 ) .

Synthetic Methods: CAS 1533-03-5: Synthesized via condensation of 4-methylbenzenesulfonohydrazide with 3'-(trifluoromethyl)acetophenone, yielding 85% purity after silica chromatography . CAS 918538-05-3: Produced via nucleophilic substitution between 2,4-dichloropyrrolo[1,2-f][1,2,4]triazine and 5-cyclobutyl-1H-pyrazol-3-amine under basic conditions (DMF, K₂CO₃) .

CAS 918538-05-3 shows higher aromatic heavy atom count (6 vs.

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